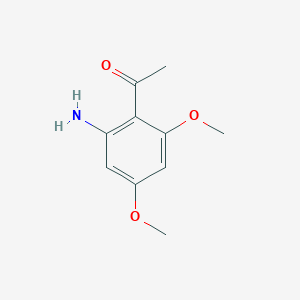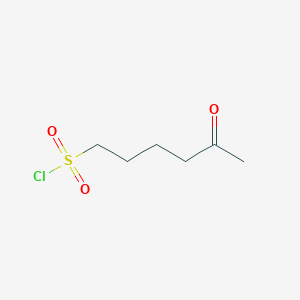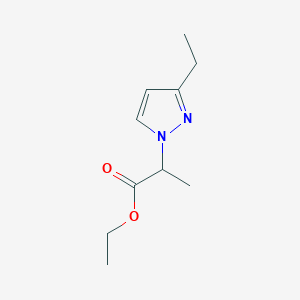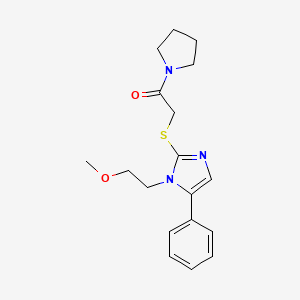
1-(2-Amino-4,6-dimethoxyphenyl)ethanone
Descripción general
Descripción
“1-(2-Amino-4,6-dimethoxyphenyl)ethanone” is a chemical compound with the CAS Number 256642-33-8 . Its IUPAC name is this compound . The molecular weight of this compound is 195.22 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.22 . The compound is a solid at room temperature .
Aplicaciones Científicas De Investigación
Pyrolysis Products Analysis
- Analysis of pyrolysis products of related compounds: A study identified pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a compound structurally similar to 1-(2-Amino-4,6-dimethoxyphenyl)ethanone. This research provides insights into the stability of such compounds when exposed to heat and the potential formation of new substances through pyrolytic degradation (Texter et al., 2018).
Chemical Synthesis and Characterization
- Chemical synthesis techniques: The synthesis and characterization of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, were explored. These studies are relevant for understanding the chemical properties and potential applications of this compound in scientific research (Power et al., 2015).
Photolytic and Photochemical Studies
- Photochemical reactivity: Research into the photochemical behavior of compounds like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, which share similarities with this compound, reveals their reactivity under various conditions. Such studies are crucial for applications in photolytic processes and understanding the environmental impact of these compounds (Castellan et al., 1990).
Antimicrobial and Bioactive Compound Synthesis
- Synthesis of bioactive compounds: Research into the synthesis of compounds such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone demonstrates the potential of using this compound derivatives in the development of pharmaceuticals and antimicrobial agents (Wanjari, 2020).
Organic Chemistry and Molecular Studies
- Studies in organic chemistry: Investigations into the properties and reactions of various ethanone derivatives provide valuable knowledge applicable to this compound. These studies include the synthesis of novel compounds, exploring their chemical properties, and assessing their potential applications in various fields (Gambarotti & Bjørsvik, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-amino-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGCEBFIMVSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)


![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)
![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)



![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)
